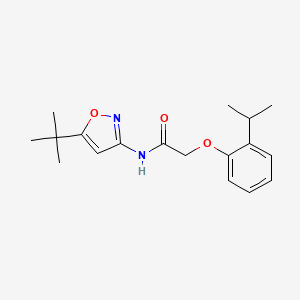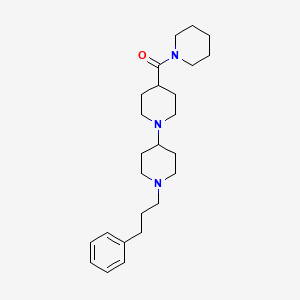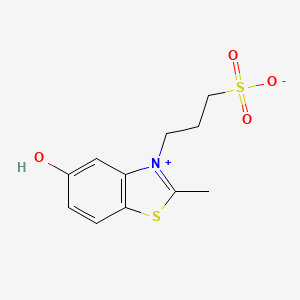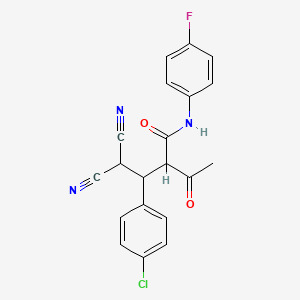
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a type of purinergic receptor that is widely distributed in the central nervous system and immune system. A-438079 has been widely used in scientific research as a tool to study the role of P2X7 receptor in various physiological and pathological processes.
Mécanisme D'action
A-438079 is a selective antagonist of the P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. A-438079 binds to the P2X7 receptor and blocks its activation, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects in animal models of disease. A-438079 has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various animal models of inflammation. A-438079 has also been shown to reduce the severity of arthritis and multiple sclerosis in animal models. In addition, A-438079 has been shown to reduce the neuropathic pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
A-438079 has several advantages for lab experiments. A-438079 is a selective antagonist of the P2X7 receptor, which means that it does not affect other purinergic receptors. This allows researchers to study the specific role of P2X7 receptor in various physiological and pathological processes. A-438079 is also relatively stable and can be stored for a long time.
However, there are also some limitations for lab experiments using A-438079. A-438079 is not very water-soluble, which makes it difficult to administer to animals. A-438079 also has a relatively short half-life, which means that it needs to be administered frequently to maintain its effect.
Orientations Futures
There are several future directions for research using A-438079. One direction is to study the role of P2X7 receptor in other diseases, such as cancer and Alzheimer's disease. Another direction is to develop more selective and potent antagonists of the P2X7 receptor. Finally, there is a need to develop more water-soluble and long-acting formulations of A-438079 for use in animal models of disease.
Conclusion:
A-438079 is a selective antagonist of the P2X7 receptor that has been widely used in scientific research to study the role of P2X7 receptor in various physiological and pathological processes. A-438079 has several advantages for lab experiments, including its selectivity and stability. However, there are also some limitations, such as its solubility and half-life. There are several future directions for research using A-438079, including the study of P2X7 receptor in other diseases and the development of more selective and potent antagonists.
Méthodes De Synthèse
A-438079 can be synthesized using a multi-step process. The first step is the preparation of 5-tert-butyl-3-isoxazolylamine from tert-butylhydroxylamine and ethyl acetoacetate. The second step is the reaction of 5-tert-butyl-3-isoxazolylamine with 2-(2-isopropylphenoxy)acetyl chloride to form N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide. The final step is the purification of the product using column chromatography.
Applications De Recherche Scientifique
A-438079 has been widely used in scientific research to study the role of P2X7 receptor in various physiological and pathological processes. P2X7 receptor is involved in many cellular processes, including inflammation, pain, and cell death. A-438079 has been shown to inhibit the activation of P2X7 receptor and reduce the inflammatory response in various animal models of disease, such as arthritis, multiple sclerosis, and neuropathic pain.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)13-8-6-7-9-14(13)22-11-17(21)19-16-10-15(23-20-16)18(3,4)5/h6-10,12H,11H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCLUCGOHRNMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)


![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)
![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)




